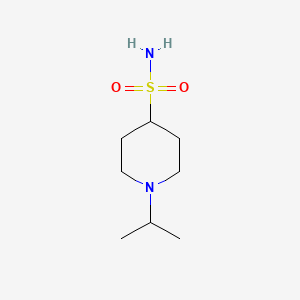

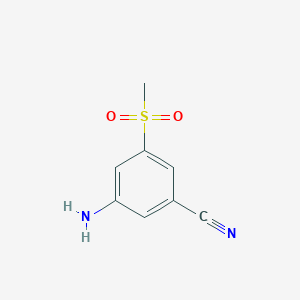

![molecular formula C8H10BN3O2 B2994287 {3,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl}boronic acid CAS No. 2377611-60-2](/img/structure/B2994287.png)

{3,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl}boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl}boronic acid: is a boronic acid derivative featuring a triazolopyridine core

Mechanism of Action

Target of Action

Similar compounds with a triazolo[4,3-a]pyridine core have been reported to inhibit cyclin-dependent kinase 2 (cdk2), a protein that plays a crucial role in cell cycle progression .

Mode of Action

Boronic acids are known to be used in suzuki–miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst, such as palladium . This could potentially be a part of the compound’s interaction with its targets.

Biochemical Pathways

Inhibition of cdk2 can disrupt the cell cycle, potentially leading to cell death . This makes CDK2 inhibitors promising candidates for cancer treatment .

Pharmacokinetics

In silico pharmacokinetic studies have been conducted on similar triazolo[3,4-b][1,3,4]thiadiazine derivatives .

Result of Action

Compounds that inhibit cdk2 can disrupt the cell cycle and induce apoptosis, leading to cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. For instance, the thermal stability of a compound can affect its efficacy and safety . .

Biochemical Analysis

Biochemical Properties

Compounds with similar structures, such as 1,2,4-triazolo pyridines, have been found to exhibit numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These compounds are also utilized in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .

Temporal Effects in Laboratory Settings

There is currently no available information on the temporal effects of {3,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl}boronic acid in laboratory settings .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been studied yet .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl}boronic acid typically involves the following steps:

Formation of the Triazolopyridine Core: : This can be achieved through the cyclization of appropriate precursors, such as aminopyridines, under acidic or basic conditions.

Introduction of the Boronic Acid Group: : The boronic acid group can be introduced through a boronation reaction, often using boronic acids or boronate esters as reagents.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve:

Microwave-Assisted Synthesis: : This method can enhance reaction rates and yields by providing uniform heating.

Catalyst-Free Synthesis: : Avoiding the use of catalysts can simplify the purification process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl}boronic acid: can undergo various chemical reactions, including:

Oxidation: : Converting the boronic acid to its corresponding boronic ester or boronic acid anhydride.

Reduction: : Reducing the boronic acid to boronic alcohols or boronic acids with different substituents.

Substitution: : Replacing the boronic acid group with other functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).

Reduction: : Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

Boronic Esters: : Formed through the reaction with alcohols or phenols.

Boronic Acid Anhydrides: : Resulting from the oxidation of boronic acids.

Boronic Alcohols: : Produced by the reduction of boronic acids.

Scientific Research Applications

3,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl}boronic acid: has several applications in scientific research:

Chemistry: : Used as a building block in organic synthesis and as a reagent in cross-coupling reactions.

Biology: : Investigated for its potential biological activities, such as enzyme inhibition and modulation of biological pathways.

Medicine: : Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

Industry: : Employed in the development of new materials and chemical processes.

Comparison with Similar Compounds

3,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl}boronic acid: can be compared with other similar compounds, such as:

3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl}boronic acid

(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid

3,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl}boronic acid .

Properties

IUPAC Name |

(3,6-dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BN3O2/c1-5-3-7(9(13)14)8-11-10-6(2)12(8)4-5/h3-4,13-14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUGURNBPXDWUEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN2C1=NN=C2C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

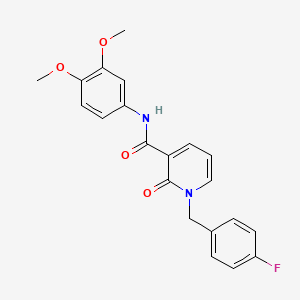

![8-{3-[(2-fluorobenzyl)amino]pyrrolidin-1-yl}[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2994206.png)

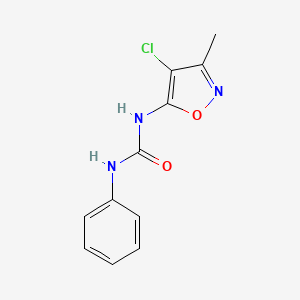

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2994207.png)

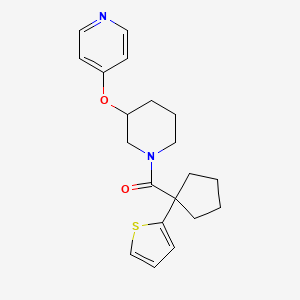

![1-(3-fluorophenyl)-4-{1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2994208.png)

![N-[[4-[4-(2-Hydroxyethyl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2994215.png)

![8-(Mesitylsulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2994219.png)

![N-(1-cyanocyclopentyl)-2-{3-methyl-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2994221.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2994223.png)

![Tert-butyl (4aS,7aR)-6-oxo-2,3,4a,5,7,7a-hexahydrocyclopenta[b][1,4]oxazine-4-carboxylate](/img/structure/B2994224.png)

![Ethyl 6-[(4-fluorobenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2994227.png)